molecular formula C19H19N3O4S2 B2383956 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide CAS No. 922129-12-2

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

Cat. No.: B2383956
CAS No.: 922129-12-2
M. Wt: 417.5
InChI Key: MFSZHPHKVJCSFW-UHFFFAOYSA-N
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Description

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and an acetamide moiety. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

    Acetamide Formation: The final step involves the acylation of the thiazole-sulfonamide intermediate with p-tolylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield the corresponding amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or p-toluic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activities.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide
  • 2-(2-(4-nitrophenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide
  • 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

Uniqueness

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-3-5-14(6-4-13)20-18(23)11-15-12-27-19(21-15)22-28(24,25)17-9-7-16(26-2)8-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSZHPHKVJCSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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